molecular formula C11H13BrClN3 B2920341 [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1713163-40-6

[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2920341
CAS No.: 1713163-40-6
M. Wt: 302.6
InChI Key: AVPVAHFDYGMPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromobenzyl group attached to an imidazole ring, which is further linked to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves multiple steps:

  • Bromination: : The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.

  • Imidazole Formation: : The brominated benzylamine is then reacted with an imidazole derivative under specific conditions to form the imidazole ring.

  • Methanamine Attachment: : Finally, the imidazole ring is modified to attach the methanamine group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production process is scaled up to ensure higher yields and purity. This involves the use of reactors and controlled environments to maintain the reaction conditions. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The imidazole ring can be reduced to form a different imidazole derivative.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 3-Bromobenzyl carboxylic acid derivatives.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Various substituted imidazole compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds include:

  • 3-Bromobenzylamine hydrochloride: : Similar in having a bromobenzyl group but lacks the imidazole ring.

  • Imidazole derivatives: : Similar in having an imidazole ring but lack the bromobenzyl group.

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPVAHFDYGMPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.